Einecs 231-946-4

Description

Contextualization within Long-Chain Fatty Acid Ester Chemistry

Long-chain fatty acid esters are organic compounds formed from the reaction of a long-chain fatty acid with an alcohol. Oleic acid, an 18-carbon monounsaturated fatty acid, is a common example of a long-chain fatty acid. When esterified with an alcohol like isobutyl alcohol, it forms isobutyl oleate (B1233923). The introduction of a sulfuric acid adduct to this ester transforms its physicochemical properties, most notably its solubility in water. This process, known as sulfation, introduces a polar sulfate (B86663) group, rendering the otherwise oil-soluble ester more water-dispersible and imparting it with surface-active properties. This transformation is a key principle in the production of various surfactants and emulsifiers from natural fats and oils.

The sulfation of fatty acid esters like isobutyl oleate results in anionic surfactants, which are valued for their ability to reduce the surface tension of water and act as effective cleaning and dispersing agents. The molecular structure of these compounds, featuring a long, nonpolar hydrocarbon tail and a polar, negatively charged headgroup, allows them to orient themselves at the interface between oil and water, stabilizing emulsions.

Historical Trajectories of Oleochemical Research and Sulfuric Acid Adducts

The history of oleochemical research is intertwined with the development of industrial processes for modifying natural fats and oils. One of the earliest and most significant examples of this is the creation of Turkey Red Oil, the first synthetic detergent, which is produced by the sulfation of castor oil. ijarset.com This process, discovered in the mid-19th century, was initially developed for the textile industry to aid in the dyeing of cotton with "Turkey red," a vibrant and colorfast dye derived from the madder root. ambujasolvex.comyoutube.com The sulfated castor oil acted as a powerful wetting and dispersing agent, allowing for a more even and brilliant application of the dye. colourinn.in

The success of Turkey Red Oil spurred further research into the sulfation of other vegetable and animal oils, including those rich in oleic acid. This research was driven by the desire to create new surfactants and emulsifiers for a growing number of industrial applications, from leather processing and paper manufacturing to cosmetics and lubricants. ijarset.com The development of sulfated oleate esters represents a continuation of this historical trajectory, applying the principles of sulfation to a specific long-chain fatty acid ester to create a compound with tailored properties.

Foundational Research Questions and Contemporary Significance of Sulfated Ester Compounds

The initial research into sulfated ester compounds was largely driven by practical, application-oriented questions: How can the dyeing process in textiles be improved? How can water-insoluble oils be made to mix with water for industrial processes? These questions led to the discovery and refinement of the sulfation process.

In contemporary chemical science, the research questions have evolved to be more nuanced and fundamental. Scientists are now investigating the precise relationship between the molecular structure of sulfated esters and their performance characteristics. Key research areas include:

Optimizing Surfactant Properties: How does the length and branching of the alkyl chain in the fatty acid and the alcohol affect the critical micelle concentration (CMC), surface tension reduction, and emulsifying power of the resulting sulfated ester?

Biodegradability and Environmental Impact: As there is a growing demand for environmentally friendly chemicals, a significant area of research is focused on the biodegradability of sulfated esters and their impact on aquatic ecosystems.

Novel Applications: Researchers are continuously exploring new applications for sulfated esters, driven by their versatile properties. These include their use in enhanced oil recovery, as formulation aids in agricultural chemicals, and in the development of new personal care products. researchgate.net

The contemporary significance of sulfated ester compounds like Einecs 231-946-4 lies in their role as bio-based, often biodegradable, alternatives to petroleum-derived surfactants. ambujasolvex.com As industries move towards more sustainable practices, the demand for effective and environmentally benign oleochemicals is expected to grow.

Detailed Research Findings

Research into sulfated oleate esters has provided valuable insights into their synthesis, properties, and performance. While specific data for this compound is not extensively published in readily accessible literature, the broader family of sulfated fatty acid esters has been the subject of numerous studies.

The sulfation of oleic acid and its esters is typically carried out by reacting the unsaturated fatty acid with a sulfating agent, most commonly sulfuric acid or sulfur trioxide. The reaction introduces a sulfate group at the site of the double bond in the oleic acid chain. The degree of sulfonation and the final properties of the product can be controlled by reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

The resulting sulfated oleate esters are effective anionic surfactants. Studies have shown that they can significantly lower the surface tension of water. For example, a related compound, oleyl alcohol sulfonate, was found to reduce the surface tension of water to 33.99 mN/m at its critical micelle concentration of 4.17 x 10⁻³ mol/L. youtube.com Their ability to form stable emulsions is a key characteristic, making them suitable for applications where the mixing of oil and water is required. The stability of these emulsions is influenced by factors such as the concentration of the sulfated ester, the type of oil being emulsified, and the presence of other substances in the mixture.

The following tables summarize typical physicochemical properties and performance characteristics of sulfated oleate esters, based on data available for closely related compounds like sulfated castor oil.

Table 1: Physicochemical Properties of Sulfated Oleate Esters (Typical Values)

| Property | Value | Unit |

|---|---|---|

| Appearance | Amber to reddish liquid | - |

| Odor | Faint, fatty | - |

| Solubility in Water | Dispersible to soluble | - |

| pH (of aqueous solution) | Mildly acidic to neutral | - |

| Density | ~1.09 | g/cm³ |

| Boiling Point | >150 | °C |

Table 2: Surfactant Properties of Sulfated Oleate Esters (Illustrative Data)

| Parameter | Typical Value Range |

|---|---|

| Critical Micelle Concentration (CMC) | Varies with structure |

| Surface Tension at CMC | 30 - 40 mN/m |

| Emulsifying Ability | Good to Excellent |

| Wetting Time | Dependent on concentration and substrate |

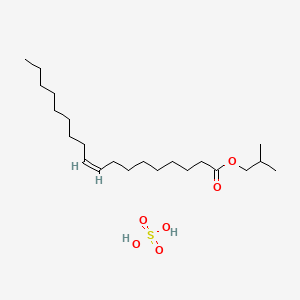

Structure

2D Structure

Properties

CAS No. |

7779-99-9 |

|---|---|

Molecular Formula |

C22H44O6S |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

2-methylpropyl (Z)-octadec-9-enoate;sulfuric acid |

InChI |

InChI=1S/C22H42O2.H2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3;1-5(2,3)4/h11-12,21H,4-10,13-20H2,1-3H3;(H2,1,2,3,4)/b12-11-; |

InChI Key |

XXLGTHUPNRRNRQ-AFEZEDKISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Esterification Pathways for 9-Octadecenoic Acid (9Z)-, 2-Methylpropyl Ester Formation

The synthesis of isobutyl oleate (B1233923), the ester of oleic acid and isobutanol, is a focal point in the production of biolubricants and biodiesels due to its favorable properties, such as a low pour point. rsc.org The primary route for its synthesis is the esterification of oleic acid with isobutanol. This process can be achieved through several catalytic and non-catalytic pathways, each with distinct mechanisms and operational parameters.

Acid-Catalyzed Esterification

Homogeneous acid catalysis is a conventional and widely studied method for ester synthesis. The reaction involves the direct esterification of oleic acid with isobutanol in the presence of a strong acid catalyst.

Sulfuric acid (H₂SO₄) is a frequently employed catalyst for the esterification of oleic acid. researchgate.netchemicalbook.com Its role is to accelerate the reaction, which would otherwise proceed very slowly. The catalytic action begins with the protonation of the carbonyl oxygen of the oleic acid by the sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isobutanol molecule. colab.ws The process is effective but requires a neutralization step to remove the acid from the final product and can lead to equipment corrosion. researchgate.net

The acid-catalyzed esterification of oleic acid is a reversible, second-order reaction. acs.org The mechanism proceeds as follows:

Protonation: The sulfuric acid protonates the carbonyl oxygen of the oleic acid, forming a resonance-stabilized cation.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the isobutanol molecule attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This step is a key driving force for the reaction, and the removal of water from the reaction mixture can shift the equilibrium towards the product side. acs.orglidsen.com

Deprotonation: The final step is the deprotonation of the remaining carbonyl oxygen, regenerating the acid catalyst and yielding the isobutyl oleate ester.

The efficiency and yield of isobutyl oleate synthesis are significantly influenced by several key reaction parameters. Optimizing these parameters is crucial for maximizing the conversion of oleic acid.

Molar Ratio: Increasing the molar ratio of alcohol (isobutanol) to oleic acid generally enhances the conversion rate by shifting the reaction equilibrium towards the formation of the ester. researchgate.netresearchgate.net However, an excessively high ratio can complicate the downstream purification process. Studies have investigated ratios from 1:1 to 10:1. researchgate.netrepec.org

Temperature: The reaction rate increases with temperature, as expected from kinetic principles. researchgate.netresearchgate.net Research has shown that temperatures around 110°C are effective for this synthesis when catalyzed by sulfuric acid. researchgate.net However, excessively high temperatures can promote side reactions.

Catalyst Concentration: The concentration of the sulfuric acid catalyst directly impacts the reaction rate. Higher catalyst concentrations lead to faster conversion. researchgate.netrepec.org Typical concentrations range from 1% to 5% by weight of oleic acid. researchgate.netresearchgate.net

The following table summarizes findings on the optimization of these parameters from a study on the synthesis of isobutyl oleate from oleic acid using sulfuric acid as a catalyst. researchgate.net

| Parameter | Value | Oleic Acid Conversion (%) | Reference |

| Temperature | 100 °C | ~85% (after 5 hours) | researchgate.net |

| 110 °C | >95% (after 5 hours) | researchgate.net | |

| Molar Ratio (Oleic Acid:Isobutanol) | 1:2 | ~96% (at 110°C, 5 hours) | researchgate.net |

| 1:3 | ~97% (at 110°C, 5 hours) | researchgate.net | |

| 1:4 | ~98% (at 110°C, 5 hours) | researchgate.net | |

| Catalyst Amount (H₂SO₄) | 1% (w/w) | ~96% (at 110°C, 1:2 ratio, 5 hours) | researchgate.net |

Enzymatic Catalysis in Oleate Ester Synthesis

Enzymatic esterification presents a greener alternative to acid catalysis, operating under milder conditions and offering high specificity, which minimizes by-product formation. researchgate.netacs.org Lipases (E.C. 3.1.1.3) are the primary enzymes used for this purpose. The synthesis of butyl oleate has been successfully demonstrated using lipases from sources such as Candida rugosa, Rhizomucor miehei, and Candida antarctica. researchgate.netacs.orgjmb.or.kr

The reaction mechanism, often described by a Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate. acs.orgbiointerfaceresearch.com First, the oleic acid binds to the lipase, and water is eliminated to form the acyl-enzyme complex. Subsequently, the isobutanol reacts with this complex to release the isobutyl oleate ester and regenerate the free enzyme. researchgate.net The presence of water is a critical parameter; while some water is necessary for enzyme activity, excess water can promote the reverse hydrolysis reaction. jmb.or.kr To drive the reaction toward synthesis, water can be removed from the system, for instance, by pervaporation. jmb.or.kr This method achieves high yields (close to 100%) under mild temperatures (e.g., 30-45°C). researchgate.netacs.org

Supercritical Transesterification Routes

Supercritical alcohol transesterification is a catalyst-free method for producing fatty acid esters. mdpi.comscielo.org.co The process is carried out at temperatures and pressures above the critical point of the alcohol (for isobutanol, Tc = 274.96 °C, Pc = 4.3 MPa). Under these conditions, the alcohol behaves as a dense gas with enhanced solvating power, creating a homogeneous single-phase reaction mixture of alcohol and oil/fatty acid, which eliminates mass transfer limitations. scielo.org.co

This method can be applied directly to triglycerides or to the esterification of free fatty acids. nih.gov Studies on the synthesis of fatty acid butyl esters (FABEs) from beef tallow (B1178427) using supercritical isobutanol have been conducted at temperatures ranging from 310°C to 420°C. mdpi.com The yield of esters increases with temperature, with maximum yields for FABEs achieved around 375°C. mdpi.com This route is advantageous as it avoids the need for a catalyst, simplifying product purification and preventing soap formation when processing feedstocks with high free fatty acid content. mdpi.com

Formation of 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester, compd. with sulfuric acid

The creation of the title compound involves the esterification of oleic acid with isobutyl alcohol (2-methyl-1-propanol) to yield isobutyl oleate. researchgate.net Subsequently, this ester undergoes sulfation, a reaction with sulfuric acid, to form the final adduct. ontosight.aicornell.edu Sulfuric acid can serve a dual role, acting as a catalyst for the initial esterification and as a reactant in the final complexation step. researchgate.netchemistrystudent.com

The initial esterification reaction to produce oleate esters is typically conducted by heating the carboxylic acid and alcohol. libretexts.org The use of an acid catalyst, commonly concentrated sulfuric acid, is standard practice to increase the reaction rate. libretexts.orgscienceready.com.au This process, known as Fischer esterification, is often performed under reflux conditions, where the reaction mixture is heated to its boiling point and vapors are condensed back into the flask. chemistrystudent.comlibretexts.org Typical temperatures for Fischer esterification range from 60–110 °C. wikipedia.org Studies on the synthesis of isobutyl oleate specifically have utilized a temperature of 110 °C. researchgate.net The esterification reaction is characteristically slow and reversible. libretexts.org

For the subsequent complexation, the additive is prepared by sulfation of the butyl ester mixture using concentrated sulfuric acid. cornell.edu Following the sulfation reaction, the mixture is typically washed with water and neutralized with an aqueous base like sodium or potassium hydroxide (B78521). cornell.edu

The stoichiometry of the reactants plays a critical role in the efficiency of the esterification process. The molar ratio of the alcohol to the oleic acid influences the conversion rate to the final ester product. researchgate.net Research on the synthesis of isobutyl oleate from oleic acid and isobutyl alcohol has shown that increasing the molar excess of the alcohol can drive the reaction toward a higher conversion of the fatty acid. researchgate.net

The precise stoichiometry for the final adduct, represented as 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester, compd. with sulfuric acid (1:?), can be variable. nih.gov However, the formation of acid adducts often involves simple molar ratios. For instance, some glyphosate-sulfuric acid adducts are formed with a 1:1 molar ratio. google.com The reaction involves the protonation of the carbonyl oxygen of the ester by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the alcohol. wikipedia.org

Table 1: Effect of Reactant Molar Ratio on Isobutyl Oleate Synthesis This table illustrates the impact of varying the molar ratio of isobutyl alcohol to oleic acid on the reaction conversion at a constant temperature and catalyst concentration.

| Molar Ratio (Isobutyl Alcohol:Oleic Acid) | Reaction Temperature (°C) | Catalyst (H₂SO₄) Amount | Conversion (%) | Source |

|---|---|---|---|---|

| 1:2 | 110 | 1% | ~88 (after 5 hours) | researchgate.net |

| 1:3 | 110 | 1% | ~92 (after 5 hours) | researchgate.net |

| 1:4 | 110 | 1% | ~95 (after 5 hours) | researchgate.net |

Green Chemistry Approaches in Oleate Ester Production and Functionalization

In response to growing environmental concerns, the chemical industry is increasingly focused on developing "green" and sustainable methods for chemical synthesis. nih.gov For oleate ester production, this involves moving away from traditional methods that use harsh mineral acids and exploring more benign catalysts, sustainable raw materials, and processes for valorizing byproducts. futuremarketinsights.comnih.gov

Environmentally Benign Catalytic Systems

The replacement of corrosive and difficult-to-recycle catalysts like sulfuric acid is a key goal in green chemistry. chinayyhg.com Research has identified several classes of alternative catalysts for esterification reactions.

Heterogeneous Catalysts : These are solid catalysts that exist in a different phase from the reactants. Their primary advantage is the ease of separation from the reaction mixture, allowing them to be reused, which reduces waste and energy consumption. nih.gov Examples include mixed oxide solid acids like zirconia/alumina (ZrO₂/Al₂O₃), which have demonstrated high conversion rates (90.5%) in the esterification of oleic acid and are reusable. jocpr.comresearchgate.net

Ionic Liquids : These are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids, in particular, have been shown to be efficient and recyclable catalysts for esterification, achieving high yields (over 97% conversion) under optimized conditions. tandfonline.comresearchgate.net They offer advantages such as operational simplicity and environmentally benign characteristics. chinayyhg.com

Enzymatic Catalysts : Lipases are enzymes that can catalyze esterification under mild conditions, often in solvent-free systems. nih.govmdpi.com This biological approach avoids the high temperatures and harsh chemicals associated with traditional methods, leading to cleaner and more energy-efficient processes. mdpi.comusu.ac.id Recombinant lipases have achieved high yields (85%) in the synthesis of stanol oleate esters. nih.gov

Table 2: Comparison of Catalytic Systems for Oleate Ester Synthesis This table provides a comparative overview of traditional and green catalytic systems used in the production of oleate esters.

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages | Source(s) |

|---|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost | Corrosive, difficult to recycle, produces waste | chemistrystudent.comscienceready.com.au |

| Heterogeneous | ZrO₂/Al₂O₃, Zeolites | Reusable, easy separation, less waste | May have lower activity than homogeneous catalysts | nih.govresearchgate.net |

| Ionic Liquids | [SB3-12][HSO₄] | Recyclable, high yield, low volatility | Higher cost, potential toxicity concerns | chinayyhg.comtandfonline.comresearchgate.net |

| Enzymes | Lipases | Mild conditions, high selectivity, biodegradable | Higher cost, sensitivity to conditions (temp, pH) | nih.govmdpi.com |

Sustainable Feedstock Utilization and Byproduct Valorization

A holistic green chemistry approach also considers the entire lifecycle of a product, from raw materials to waste.

Sustainable Feedstocks : Oleic acid, the primary precursor for the title compound, is an abundant and renewable feedstock. pluto.im It is a major component of many vegetable oils, including olive oil (up to 70%), canola oil (61%), and high-oleic safflower oil (up to 80%). powereng.com Utilizing these plant-based resources is a more sustainable alternative to fossil fuels. rsc.org Furthermore, research is focused on using low-grade oleic acid or waste lipids, such as used cooking oils, as feedstocks, which adds to the economic and environmental viability of the process. nih.govresearchgate.net

Table 3: Examples of Sustainable Feedstocks and Valorized Byproducts This table lists renewable feedstocks for oleate ester production and valuable chemicals derived from the valorization of its major byproduct, glycerol (B35011).

| Category | Example | Description/Application | Source(s) |

|---|---|---|---|

| Sustainable Feedstock | High-Oleic Vegetable Oils | Derived from sources like safflower, olive, and canola; renewable raw material. | powereng.com |

| Sustainable Feedstock | Waste Cooking Oils | Reduces waste and utilizes a low-cost lipid source for ester production. | nih.gov |

| Valorized Byproduct | Propanediols (from Glycerol) | Used as solvents, in antifreeze, and as precursors for polymers like polyesters. | doi.org |

| Valorized Byproduct | Acrylic Acid (from Glycerol) | A key monomer for producing superabsorbent polymers, coatings, and adhesives. | doi.org |

| Valorized Byproduct | Glyceryl Ethers (from Glycerol) | Potential fuel additives to improve cold flow properties of biodiesel or as octane (B31449) boosters. | doi.org |

Chemical Reactivity and Mechanistic Investigations

Stability of the Carboxylate in Aqueous Media

Contrary to a misinterpretation of the structure as an ester, potassium sorbate (B1223678) is an ionic salt. Therefore, it does not undergo hydrolysis of an ester linkage. Instead, its behavior in water is characterized by dissolution and a pH-dependent equilibrium. When dissolved, it dissociates into potassium ions and sorbate anions. In acidic environments, the sorbate anion is protonated to form the undissociated sorbic acid (pKa = 4.76), which is the principal agent of antimicrobial activity. chemcess.comchemicalstore.com The stability of the compound in aqueous solution is therefore intrinsically linked to the degradation of sorbic acid itself, which is primarily an oxidative process rather than a hydrolytic one. researchgate.net

The degradation of sorbic acid in aqueous solutions is significantly accelerated under acidic conditions (low pH). acs.org This process is not a hydrolysis but an acid-catalyzed autoxidation. researchgate.net Research has consistently shown that the degradation follows first-order reaction kinetics, with the rate of destruction increasing as the pH decreases. researchgate.netacs.orgresearchgate.net This is because the undissociated form of sorbic acid, which is more prevalent at lower pH, is more susceptible to oxidation. researchgate.net The oxidative decomposition is enhanced by factors such as elevated temperature and exposure to light. acs.orgtandfonline.com

Various substances can influence this degradation rate. The presence of certain amino acids (with the exception of histidine and arginine), acetic acid, and glycerol (B35011) can enhance the rate of degradation. researchgate.netacs.org Conversely, substances like sodium chloride, potassium chloride, sucrose, and certain trace metal ions (Cu²⁺, Fe²⁺, Mn²⁺) have been found to decrease the degradation rate in some studies. researchgate.net

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Decreasing pH (Acidification) | Increases | researchgate.netacs.org |

| Elevated Temperature | Increases | acs.orgtandfonline.com |

| Light Exposure | Increases | chemcess.comacs.org |

| Certain Amino Acids | Increases | researchgate.net |

| Glycerol | Increases | researchgate.nettandfonline.com |

| Sucrose, NaCl, KCl | Decreases | researchgate.net |

| Trace Metals (Cu²⁺, Fe²⁺, Mn²⁺) | Decreases | researchgate.net |

Water activity (a_w) is a critical parameter affecting the stability of sorbates. In intermediate moisture foods (a_w typically ~0.85), sorbates are added to inhibit molds and yeasts. tandfonline.comnih.gov However, studies in model systems have shown that decreasing water activity, particularly with humectants like glycerol, can paradoxically accelerate the rate of sorbic acid degradation. tandfonline.comconicet.gov.ar For instance, the rate of degradation was observed to increase with decreasing a_w in the range of 1.0 to 0.71 in aqueous glycerol solutions. tandfonline.com This highlights a complex relationship where reducing available water can promote oxidative pathways, impacting the preservative's chemical stability over time. nih.govnih.gov

Oxidative Transformations of the Alkene Moiety

The conjugated diene system in the sorbate molecule is the primary site for oxidative attack, especially in the presence of atmospheric oxygen. researchgate.nettandfonline.com This autoxidation is a key pathway for its degradation and is responsible for the chemical changes observed during the storage of sorbate-containing products. researchgate.net

One of the initial steps in the oxidation of the sorbate double bonds is the formation of epoxides. Research has shown that sodium sorbate, which is particularly unstable in solid form, rapidly converts to the sodium salt of 4,5-epoxy-2-hexenoic acid in the presence of air. chemcess.com This epoxide has been isolated and studied, with some research indicating a weak genotoxic potential, which is why sodium sorbate's use as a food additive is restricted in some regions. researchgate.netnih.govatamanchemicals.com The formation of this epoxide occurs preferentially at the 4,5-double bond, which is more susceptible to initial attack than the 2,3-double bond conjugated with the carboxyl group. chemcess.com

The oxidation of sorbic acid, potentially proceeding through epoxide intermediates, leads to chain scission and the formation of a variety of smaller, highly reactive carbonyl compounds. researchgate.nettandfonline.com The major degradation products identified in aqueous solutions are acetaldehyde (B116499) and β-carboxylacrolein. tandfonline.com Other carbonyls such as crotonaldehyde, acetone, and malonaldehyde are also formed, though typically in smaller proportions. researchgate.netresearchgate.net

These secondary products are significant because they can undergo further reactions. For example, β-carboxylacrolein is highly reactive and can participate in polymerization or react with amino acids in Maillard-type reactions, leading to the formation of brown pigments. tandfonline.com This process is a primary cause of browning in products preserved with sorbates. tandfonline.com The formation of malonaldehyde is also a key indicator of sorbate oxidation and can be used for its analytical determination. chemcess.com

| Product | Chemical Formula | Significance | Reference |

|---|---|---|---|

| Acetaldehyde | C₂H₄O | Major volatile degradation product. | researchgate.nettandfonline.com |

| β-Carboxylacrolein | C₄H₄O₃ | Major product, responsible for browning reactions. | tandfonline.com |

| Malonaldehyde | C₃H₄O₂ | Key indicator of oxidation, used in analytical tests. | chemcess.comresearchgate.net |

| Crotonaldehyde | C₄H₆O | Minor degradation product. | researchgate.net |

| 4,5-Epoxy-2-hexenoic acid | C₆H₈O₃ | Initial epoxidation product. | chemcess.comnih.gov |

Olefin Metathesis of Oleate (B1233923) Ester Precursors

Olefin metathesis is a catalytic reaction involving the exchange of alkylidene groups between two alkenes, facilitated by transition metal carbene complexes. scielo.brapexmolecular.com This reaction is a cornerstone of green chemistry, offering highly selective and environmentally benign routes to new molecules from unsaturated fatty acid esters like methyl oleate. psu.edu

The metathesis of oleate esters can be categorized into two primary types: self-metathesis and cross-metathesis.

Self-Metathesis: This reaction involves the metathesis of a single type of unsaturated ester. The self-metathesis of methyl oleate, for instance, yields equimolar amounts of 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. rsc.orgias.ac.in This process provides a direct pathway to unsaturated diesters, which are valuable intermediates. scielo.br The reaction is an equilibrium process, and at completion, results in a statistical 1:1:2 mixture of the two products and the isomerized starting material. d-nb.info Ruthenium-based catalysts, such as Hoveyda-Grubbs catalysts, have demonstrated high activity for this transformation. nih.gov

Cross-Metathesis: This reaction occurs between two different olefins. psu.edu Cross-metathesis significantly broadens the utility of oleate esters by allowing for the modification of their chain length. scielo.br A particularly important variant is ethenolysis, the cross-metathesis of an unsaturated fatty ester with ethylene. psu.edu Ethenolysis of methyl oleate produces 1-decene (B1663960) and methyl 9-decenoate, both of which are important chemical intermediates. nih.govacs.orgcapes.gov.br This reaction can be highly selective, with some ruthenium catalysts achieving up to 95% selectivity for the desired ethenolysis products over self-metathesis byproducts. nih.gov Cross-metathesis can also be performed with other olefins, such as cinnamaldehyde (B126680) and cinnamonitrile, to produce high-value compounds. semanticscholar.org

| Reaction Type | Reactants | Key Products | Significance |

|---|---|---|---|

| Self-Metathesis | Methyl Oleate + Methyl Oleate | 9-Octadecene, Dimethyl 9-octadecenedioate | Produces long-chain unsaturated diesters. scielo.br |

| Cross-Metathesis (Ethenolysis) | Methyl Oleate + Ethylene | 1-Decene, Methyl 9-decenoate | Produces shorter-chain terminal olefins and functionalized esters. nih.govacs.org |

The generally accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, involves a metal-alkylidene complex and a metallacyclobutane intermediate. apexmolecular.comias.ac.inlibretexts.org The catalytic cycle can be summarized as follows:

[2+2] Cycloaddition: The olefin substrate undergoes a [2+2] cycloaddition with the transition metal alkylidene catalyst to form a four-membered metallacyclobutane intermediate. psu.eduias.ac.in

Cycloreversion: The metallacyclobutane intermediate then breaks apart in a reverse fashion, releasing a new olefin product and a new metal-alkylidene complex. psu.edunobelprize.org

Propagation: The newly formed metal-alkylidene complex can then react with another molecule of the olefin substrate, continuing the catalytic cycle. nobelprize.org

The catalysts for these reactions are typically based on transition metals like ruthenium, molybdenum, and tungsten. libretexts.orgnumberanalytics.com

Ruthenium Catalysts: Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are widely used. numberanalytics.comacs.org These catalysts are known for their high activity and remarkable tolerance to various functional groups, as well as their stability in air and moisture. harvard.edu The mechanism for Grubbs catalysts is generally dissociative, where a ligand (like a phosphine) detaches from the 16-electron complex to form a more reactive 14-electron species before the olefin coordinates. harvard.edumdpi.com

Molybdenum and Tungsten Catalysts: Schrock catalysts, based on molybdenum or tungsten, are also highly active but are often more sensitive to air and moisture. apexmolecular.comnumberanalytics.com

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the metathesis reaction. For instance, in the ethenolysis of methyl oleate, N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts have shown high selectivity for the desired terminal olefins. nih.gov

Sulfonation and Sulfation Reactions of Unsaturated Fatty Acid Esters

Sulfonation and sulfation are important reactions for modifying unsaturated fatty acid esters to produce anionic surfactants.

Sulfonation introduces a sulfonate (-SO₃H) group. The sulfonation of unsaturated fatty acids or their esters typically results in the sulfonic acid group being located in the middle of the carbon chain. chemicalindustriessecrets.com Strong sulfonating agents like sulfur trioxide are often required. chemicalindustriessecrets.com Another method involves the reaction of methyl esters with sodium bisulfite, which can be facilitated by catalysts. researchgate.net The production of methyl ester sulfonates (MES) from feedstocks like virgin coconut oil can be achieved by reacting the methyl ester with sodium bisulfite (NaHSO₃), sometimes with the aid of a catalyst like aluminum oxide and microwave assistance. ui.ac.id

Sulfation involves the addition of a sulfate (B86663) (-OSO₃H) group. This can be achieved by reacting unsaturated fatty acid esters with sulfuric acid or oleum. google.com The reaction leads to the addition of H₂SO₄ across the double bond. google.com The synthesis of sulfated methyl esters typically involves esterification of the fatty acid, followed by sulfation with an agent like sulfur trioxide or chlorosulfonic acid, and subsequent neutralization with a base like sodium hydroxide (B78521). ontosight.ai

| Reaction | Functional Group Added | Typical Reagents | Primary Product | Applications |

|---|---|---|---|---|

| Sulfonation | Sulfonate (-SO₃H) | Sulfur trioxide, Sodium bisulfite chemicalindustriessecrets.comresearchgate.net | Fatty ester sulfonates chemicalindustriessecrets.com | Anionic surfactants chemicalindustriessecrets.com |

| Sulfation | Sulfate (-OSO₃H) | Sulfuric acid, Oleum google.com | Sulfated fatty acid esters google.com | Surfactants, Detergents, Lubricants ontosight.ai |

Functional Group Interconversions and Advanced Chemical Transformations

Beyond metathesis and sulfonation/sulfation, the double bond and ester group of oleates allow for a range of other valuable chemical transformations.

Epoxidation: The carbon-carbon double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This is often achieved using peracids or hydrogen peroxide with a catalyst. whiterose.ac.uk The resulting epoxides are versatile intermediates that can be hydrolyzed to form diols or undergo ring-opening reactions with other nucleophiles, such as alcohols or polyethylene (B3416737) glycols, to create nonionic surfactants. whiterose.ac.ukresearchgate.netmdpi.com

Ozonolysis: The oxidative cleavage of the double bond by ozone is a powerful transformation. scielo.br The ozonolysis of methyl oleate, followed by an oxidative workup, is an industrial process for producing pelargonic acid and azelaic acid. lancs.ac.ukpsu.edu A reductive workup can yield aldehydes. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. lancs.ac.uknih.gov

Transesterification: The ester group itself can be modified through transesterification. This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com This allows for the synthesis of different alkyl esters of oleic acid, tailoring the properties of the molecule for specific applications.

Other Interconversions: The ester functional group can be converted into other functionalities. For example, esters can be reduced to alcohols or converted to amides through reaction with amines. These interconversions are fundamental in organic synthesis for creating a wide array of molecules from a common starting material. solubilityofthings.comucsb.edu

These transformations highlight the versatility of oleate esters as renewable chemical building blocks, enabling the synthesis of a diverse range of commercially important products.

Advanced Analytical Characterization Techniques

Chromatographic Separations for Complex Mixture Analysis

Chromatography is a cornerstone for separating and analyzing components within a mixture. For ionic species such as those derived from Silver Perchlorate (B79767), specific chromatographic techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Identification and Purity

Direct analysis of Silver Perchlorate by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. GC-MS requires analytes to be volatile or semi-volatile to be carried through the column by an inert gas. As a non-volatile inorganic salt, Silver Perchlorate will decompose at the high temperatures required for vaporization.

However, Silver Perchlorate is utilized as a catalyst in various organic synthesis reactions, including those involving esters. guidechem.comwikipedia.org In these applications, GC-MS becomes an indispensable tool for monitoring the reaction progress and determining the identity and purity of the resulting organic products. For instance, if Silver Perchlorate were used to catalyze a polymerization or esterification reaction, GC-MS would be employed to analyze the volatile organic compounds in the reaction mixture, separating different esters and byproducts and providing mass spectra for their identification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the form of Ion Chromatography (IC), is a highly effective method for the analysis of Silver Perchlorate. thermofisher.com This technique allows for the separation and quantification of its constituent ions, the silver cation (Ag⁺) and the perchlorate anion (ClO₄⁻), in aqueous solutions and environmental samples. scribd.comlcms.cz

The separation is typically achieved on a column with ion-exchange properties. For perchlorate analysis, specialized anion-exchange columns are used that can resolve the weakly retained perchlorate ion from other common anions. thermofisher.comsielc.com Detection can be accomplished using a conductivity detector after chemical suppression or, for higher sensitivity and selectivity, by coupling the HPLC system to a mass spectrometer (IC-MS). lcms.cznih.gov U.S. EPA Method 332.0, for example, outlines an IC-MS protocol for detecting trace levels of perchlorate in drinking water. lcms.cz Silver ion chromatography is also a well-established technique, often used for separating unsaturated organic compounds, but the principles can be applied to the analysis of the silver cation itself. aocs.orgaocs.org

| Parameter | Condition |

|---|---|

| Technique | Ion Chromatography with Mass Spectrometry (IC-MS) |

| Column | Specialized anion-exchange column (e.g., IonPac AS16 or AS32) thermofisher.com |

| Mobile Phase | Aqueous hydroxide (B78521) or carbonate eluent thermofisher.com |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) lcms.cz |

| Application | Quantification of ClO₄⁻ in environmental and water samples scribd.comlcms.cz |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for probing the structure and bonding within a chemical species. For Silver Perchlorate, these techniques confirm the identity of the perchlorate anion and provide insight into the ionic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

While NMR is a powerful tool for determining the detailed structure of complex organic molecules, its application to a simple ionic compound like Silver Perchlorate provides different, yet valuable, information. The concepts of "conformation" and "connectivity" are not applicable in the same way as they are for a covalent molecule, as Silver Perchlorate exists as an ionic lattice in its solid state.

However, both silver and chlorine have NMR-active nuclei. Silver has two spin-½ isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, with ¹⁰⁹Ag being slightly more sensitive and thus preferred for analysis. northwestern.eduhuji.ac.il Chlorine has two quadrupolar nuclei, ³⁵Cl and ³⁷Cl. huji.ac.il

¹⁰⁹Ag NMR: The chemical shift of ¹⁰⁹Ag is very sensitive to its coordination environment and the nature of the counter-ion. rsc.orgresearchgate.net In solution, ¹⁰⁹Ag NMR can be used to study complex formation between the silver cation and solvent molecules or other ligands. researchgate.net The chemical shifts cover a wide range, making it a sensitive probe of the electronic environment around the silver nucleus. northwestern.edu

³⁵Cl NMR: For the perchlorate anion, ³⁵Cl NMR is particularly useful. The ClO₄⁻ ion has tetrahedral symmetry, which results in a relatively sharp NMR signal despite the chlorine nucleus being quadrupolar. acs.orgtandfonline.com The isotropic chemical shift for perchlorate salts typically falls within a narrow range (1029–1049 ppm). acs.orgnih.gov Deviations from this range or changes in the signal's line width can indicate ion pairing or distortion of the tetrahedral symmetry. acs.orgnih.gov

| Isotope | Spin (I) | Natural Abundance (%) | Key Analytical Use for AgClO₄ |

|---|---|---|---|

| ¹⁰⁹Ag | 1/2 | 48.161 | Probing the Ag⁺ coordination environment and complexation. northwestern.eduresearchgate.net |

| ³⁵Cl | 3/2 | 75.78 | Identifying the ClO₄⁻ anion and studying its ionic interactions. acs.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent technique for identifying the polyatomic perchlorate anion, which can be considered an inorganic functional group. The tetrahedral perchlorate ion (ClO₄⁻) has characteristic vibrational modes that result in strong absorptions in the mid-infrared region. nih.govrsc.org

The primary IR-active bands for the perchlorate ion are the asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄). nih.govaip.org The ν₃ mode typically appears as a very strong and broad band around 1100 cm⁻¹, while the ν₄ mode appears as a strong band near 620-630 cm⁻¹. nih.govresearchgate.net The presence of these distinct bands provides a clear spectral fingerprint for the perchlorate anion. rsc.orgresearchgate.net Distortion of the ion's tetrahedral symmetry due to cation interaction or crystal packing effects can cause these bands to split. aip.org

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν₃ (asymmetric stretch) | T₂ | ~1100 | Strong, often broad, absorption. nih.govrsc.org |

| ν₄ (asymmetric bend) | T₂ | ~625 | Strong absorption. nih.govresearchgate.net |

| ν₁ (symmetric stretch) | A₁ | ~930 | IR inactive for a perfect tetrahedron, but may appear as a weak band. rsc.org |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is well-suited for the analysis of ionic compounds like Silver Perchlorate from solution. acs.org ESI-MS allows for the transfer of ions from a liquid phase to the gas phase with minimal fragmentation, enabling the direct detection of the constituent ions.

In the positive-ion mode, ESI-MS of a Silver Perchlorate solution would show prominent peaks corresponding to the two silver isotopes, [¹⁰⁷Ag]⁺ at m/z 107 and [¹⁰⁹Ag]⁺ at m/z 109, reflecting their natural isotopic abundance. acs.orgdiva-portal.org In the negative-ion mode, signals corresponding to the perchlorate anion's isotopes, [³⁵ClO₄]⁻ at m/z 99 and [³⁷ClO₄]⁻ at m/z 101, would be observed. nih.govresearchgate.net

The technique can also be used to study aggregates and complexes in solution. Depending on the solvent and concentration, ESI-MS can detect species such as [Ag₂(ClO₄)]⁺, which is a dimer of silver atoms bridged by a perchlorate anion. acs.org This provides valuable information on the aggregation and solution-phase chemistry of the salt. acs.orgrsc.org

| Ion | Expected m/z (Monoisotopic) | Ionization Mode |

|---|---|---|

| [¹⁰⁷Ag]⁺ | 106.9 | Positive |

| [¹⁰⁹Ag]⁺ | 108.9 | Positive |

| [³⁵ClO₄]⁻ | 98.9 | Negative |

| [³⁷ClO₄]⁻ | 100.9 | Negative |

| [Ag₂(ClO₄)]⁺ | 312.7 (using ¹⁰⁷Ag, ³⁵Cl) | Positive |

Method Development for Fatty Acid Ester Derivatization

For gas chromatography (GC) analysis, the inherent low volatility and high polarity of free fatty acids necessitate a derivatization step to convert them into fatty acid methyl esters (FAMEs). This process enhances their volatility, making them amenable to GC analysis. Acid-catalyzed methylation is a widely employed and robust method for this purpose, suitable for a broad range of fatty acids, including the saturated fatty acids predominantly found in hydrogenated tallow (B1178427).

Acid-Catalyzed Methylation Procedures for Chromatographic Analysis

Acid-catalyzed methylation involves the reaction of fatty acids with an alcohol, typically methanol, in the presence of an acid catalyst to form FAMEs. This method is effective for both free fatty acids and the transesterification of acylglycerols. Common acid catalysts include boron trifluoride (BF3) in methanol, hydrochloric acid (HCl) in methanol, and sulfuric acid (H2SO4) in methanol.

The choice of catalyst and reaction conditions can significantly impact the efficiency and accuracy of the derivatization process. Key parameters that are optimized include reaction time, temperature, and catalyst concentration.

Boron Trifluoride-Methanol (BF3-Methanol)

The BF3-methanol reagent is a powerful and widely used catalyst for the preparation of FAMEs. The reaction is typically carried out by heating the fatty acid sample with the BF3-methanol solution. While effective, the use of BF3-methanol has some drawbacks, including its toxicity and the potential for artifact formation with prolonged heating or when used with aged reagents. researchgate.net For saturated fatty acids like those in hydrogenated tallow, the risk of artifact formation is lower compared to unsaturated fatty acids. usda.gov

Methanolic Hydrochloric Acid (HCl-Methanol)

Methanolic HCl is a common and cost-effective alternative to BF3-methanol. usda.gov It is considered a milder reagent and can be prepared in the laboratory or purchased commercially. The reaction conditions often involve heating the sample with the HCl-methanol solution for a specified period. Studies have shown that for many common fatty acids, methanolic HCl provides comparable methylation efficiency to BF3-methanol. usda.gov

Comparison of Acid Catalysts

Research has been conducted to compare the effectiveness of different acid catalysts for the methylation of fatty acids. The following table summarizes findings from a comparative study on the methylation of various fatty acids, including those prevalent in hydrogenated tallow, using BF3-methanol and methanolic HCl.

| Fatty Acid | Catalyst | Reaction Time (min) | Reaction Temperature (°C) | Reported Yield/Efficiency | Reference |

| Palmitic Acid (C16:0) | 14% BF3 in Methanol | 60 | 80 | High | usda.gov |

| Palmitic Acid (C16:0) | 1.09 M Methanolic HCl | 60 | 80 | High | usda.gov |

| Stearic Acid (C18:0) | 14% BF3 in Methanol | 60 | 80 | High | usda.gov |

| Stearic Acid (C18:0) | 1.09 M Methanolic HCl | 60 | 80 | High | usda.gov |

| Oleic Acid (C18:1) | 14% BF3 in Methanol | 60 | 80 | Potential for artifact formation | usda.gov |

| Oleic Acid (C18:1) | 1.09 M Methanolic HCl | 60 | 80 | Lower risk of artifact formation | usda.gov |

A study on biodiesel production from beef tallow using an acid-catalyzed transesterification with hydrochloric acid found that catalyst concentration was a significant factor, with an optimal yield of 96.30% achieved under specific conditions. ajer.org

Challenges in Analyzing Highly Unsaturated Fatty Acid Esters

The analysis of highly unsaturated fatty acid esters presents several challenges that are largely not applicable to hydrogenated tallow fatty acids due to their high degree of saturation. acme-hardesty.com The hydrogenation process significantly reduces or eliminates the presence of double bonds in the fatty acid chains.

For context, the primary challenges associated with the analysis of highly unsaturated fatty acids include:

Oxidation: The presence of multiple double bonds makes these fatty acids susceptible to oxidation, which can lead to the formation of degradation products and inaccurate quantification.

Isomerization: The high temperatures used in some derivatization methods and in the GC injector can cause isomerization of the double bonds, leading to the formation of geometric (cis/trans) and positional isomers that can be difficult to separate and identify. nih.gov

Artifact Formation: Strong acid catalysts, such as BF3-methanol, can react with the double bonds in unsaturated fatty acids, leading to the formation of methoxy (B1213986) artifacts and other byproducts. researchgate.netusda.gov

In contrast, the analytical challenges for hydrogenated tallow fatty acids, which are predominantly composed of saturated fatty acids like stearic acid and palmitic acid, are different. researchgate.netwikipedia.org These challenges may include:

Resolution of Long-Chain Homologues: Achieving baseline separation of long-chain saturated fatty acids with similar boiling points can be challenging and may require long capillary columns and optimized temperature programming in the gas chromatograph.

Analysis of Trans Isomers: In cases of partial hydrogenation, various trans isomers of unsaturated fatty acids may be formed. The separation and quantification of these trans isomers can be complex and often require specialized capillary columns with highly polar stationary phases.

Sample Preparation: The high melting point of hydrogenated tallow fatty acids can present challenges in sample handling and ensuring complete dissolution and reaction during the derivatization process.

Applications in Material Science and Chemical Engineering

Lubricant Formulations and Tribological Performance

Branched esters of dibasic acids play a crucial role as base stocks and additives in the formulation of high-performance lubricants. Their inherent polarity and thermal stability contribute to enhanced lubricity and component protection.

Dibasic acid esters are recognized for their ability to reduce friction and wear in lubricated systems. Their effectiveness is attributed to their polarity, which promotes the formation of a persistent adsorbed layer on metal surfaces. This film acts as a protective barrier, minimizing direct metal-to-metal contact, especially under boundary lubrication conditions.

Research has shown that dibasic acid ester derivatives can exhibit low friction and wear properties even at elevated temperatures. For instance, a study on a monooleyl succinate-dimethyl lauryl amine salt demonstrated significant friction reduction. The mechanism involves the initial formation of a metal soap from the amine component, followed by the generation of a more effective friction-reducing metal soap from the succinic acid portion under sliding conditions kyoto-u.ac.jp. This dual-action mechanism provides robust protection across a range of operating conditions.

| Property | Observation | Source |

| Friction Reduction | Dibasic acid ester derivatives form a low-friction adsorbed layer on metal surfaces. | kyoto-u.ac.jp |

| Wear Protection | The protective film minimizes metal-to-metal contact, reducing wear. | researchgate.net |

| High-Temperature Performance | These esters maintain their low friction and wear properties at elevated temperatures. | kyoto-u.ac.jp |

| Mechanism | Friction reduction is achieved through the formation of metal soaps at the sliding interface. | kyoto-u.ac.jp |

The favorable properties of branched esters of dibasic acids make them valuable components in a variety of industrial lubricants and metalworking fluids. They are utilized in formulations for aviation engines, air compressors, turbines, automotive engines, and heavy-load gear oils google.com. Their inclusion can lead to improved thermal and oxidative stability, a high viscosity index, a low pour point, and good biodegradability researchgate.netgoogle.com.

In the context of metalworking fluids, dibasic esters contribute to the cooling and lubrication of the workpiece and cutting tool samiraschem.com. Their high solvency and ability to reduce friction are beneficial in these demanding applications. Furthermore, their biodegradability offers an environmental advantage over traditional mineral oil-based fluids samiraschem.comatamanchemicals.com.

The development of synthetic lubricants based on dibasic acids has been driven by the need for high-performance fluids that can operate over a wide temperature range. For example, esters synthesized from adipic acid and azelaic acid with various linear and branched alcohols have shown high thermal stability and desirable rheological behavior researchgate.net.

Polymeric Materials and Plasticization Science

Branched esters of dibasic acids are extensively used as plasticizers and coalescing agents in the polymer industry, significantly impacting the flexibility, durability, and processing of various polymeric materials.

As plasticizers, dibasic acid esters are incorporated into polymers, most notably polyvinyl chloride (PVC), to increase their flexibility and workability. They function by inserting themselves between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility. This, in turn, lowers the glass transition temperature (Tg) of the polymer, transforming it from a rigid material into a more flexible and durable one greenchemindustries.comnih.gov.

The chemical structure of the dibasic acid ester plays a critical role in its plasticizing efficiency. Studies on tartaric acid esters with varying side chain lengths have shown that an optimal alkyl chain length can maximize the reduction in Tg and improve the elongation at break of PVC films nih.gov. Longer side chains can enhance the thermal stability of the plasticized PVC, though they may also affect the migration resistance of the plasticizer nih.gov. Polymeric plasticizers, which are polyesters formed from a dicarboxylic acid, a glycol, and a monocarboxylic acid, are often used in high-performance applications where low volatility and resistance to extraction are critical hallstarindustrial.comgoogle.com.

The use of dibasic acid esters as plasticizers is also driven by a desire for safer and more environmentally friendly alternatives to traditional phthalate plasticizers mdpi.comresearchgate.net.

| Parameter | Effect of Dibasic Acid Ester Plasticizer | Source |

| Flexibility | Increases polymer flexibility and workability. | greenchemindustries.com |

| Durability | Enhances the durability of the final product. | greenchemindustries.com |

| Glass Transition Temperature (Tg) | Lowers the Tg of the polymer. | nih.gov |

| Thermal Stability | Longer ester side chains can improve thermal stability. | nih.gov |

Branched esters of dibasic acids are effective coalescing agents in water-based paints and coatings atamankimya.comintegratechem.com. In these systems, polymer particles are dispersed in water. For a continuous and durable film to form upon drying, these particles must fuse together in a process called coalescence.

Dibasic acid esters act as temporary plasticizers for the polymer particles, softening them and allowing them to merge into a uniform film google.com. They are particularly valued for their low volatility, low odor, and biodegradability. A blend of dibasic esters, such as those derived from adipic, glutaric, and succinic acids, can be used to optimize the film-forming properties of a coating google.com. The efficiency of a coalescing agent is often related to its low water solubility, which helps to concentrate it within the polymer particles google.com.

Surfactant and Emulsifier Systems

While not their primary function, branched esters of dibasic acids can exhibit surface-active properties and are used in formulations that require the stabilization of emulsions. Their amphiphilic nature, with a polar ester group and a nonpolar hydrocarbon chain, allows them to orient at the interface between immiscible liquids, such as oil and water.

While dedicated surfactants are typically employed for robust emulsification, the inherent surface activity of some dibasic acid esters can be a beneficial secondary characteristic in certain formulations.

Mechanisms of Surface Activity and Interfacial Phenomena

Isobutyl oleate (B1233923), a key component of Einecs 231-946-4, exhibits surface-active properties due to its amphiphilic nature. The molecule consists of a long, nonpolar oleate tail and a polar isobutyl ester head. This structure allows it to position itself at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension. The presence of the sulfuric acid component can further enhance this activity by increasing the polarity of the head group, leading to stronger interactions with the aqueous phase.

The mechanism of surface activity involves the adsorption of the isobutyl oleate molecules at the interface. The hydrophobic oleate chains orient themselves towards the nonpolar phase, while the polar ester groups, potentially protonated by the sulfuric acid, align towards the polar phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases, leading to a decrease in the energy required to create new interfacial area.

Research into the interfacial properties of similar fatty acid esters indicates that factors such as the chain length of the alcohol moiety and the degree of unsaturation in the fatty acid chain influence the packing of the molecules at the interface. This, in turn, affects the efficiency of interfacial tension reduction. The branched structure of the isobutyl group in isobutyl oleate can create steric hindrance, influencing the molecular packing and the resulting interfacial film properties.

Emulsion Stabilization in Diverse Media

The ability of this compound to reduce interfacial tension makes it an effective emulsifying agent, capable of stabilizing dispersions of immiscible liquids. In various industrial and household products, isobutyl oleate is used to aid in the dispersion of oil and water phases, which is crucial for achieving emulsion stability and uniform product distribution riverlandtrading.com.

The stabilization of emulsions by this compound can be attributed to two primary mechanisms:

Formation of a Protective Interfacial Film: The adsorbed layer of isobutyl oleate molecules at the oil-water interface creates a physical barrier that prevents the coalescence of dispersed droplets. The effectiveness of this film is dependent on its mechanical strength and elasticity, which are influenced by the lateral interactions between the adsorbed molecules.

Electrostatic Repulsion: The presence of the sulfuric acid component can lead to the development of surface charge on the dispersed droplets. This charge creates repulsive electrostatic forces between the droplets, further hindering their aggregation and coalescence.

The performance of this compound as an emulsion stabilizer is dependent on the specific conditions of the medium, including pH, ionic strength, and temperature. These factors can affect the ionization of the sulfuric acid group and the conformation of the isobutyl oleate molecule at the interface, thereby influencing the stability of the emulsion.

Table 1: Factors Influencing Emulsion Stabilization by this compound

| Factor | Effect on Emulsion Stability |

| pH | Influences the degree of ionization of the sulfuric acid moiety, affecting electrostatic repulsion between droplets. |

| Ionic Strength | Can compress the electrical double layer, potentially reducing electrostatic stabilization. |

| Temperature | Affects the viscosity of the continuous phase and the kinetic energy of the droplets, influencing collision frequency and coalescence. |

| Oil Phase Composition | The polarity and viscosity of the oil phase can impact the partitioning and orientation of the emulsifier at the interface. |

Solvent and Reagent Roles in Organic Synthesis

In the realm of organic synthesis, the components of this compound, namely isobutyl oleate and sulfuric acid, play distinct and important roles. Sulfuric acid is a widely used strong acid catalyst in a variety of organic reactions, most notably in esterification.

The synthesis of isobutyl oleate itself is a prime example of this application. It is typically produced through the esterification of oleic acid with isobutanol, a reaction that is catalyzed by a strong acid like sulfuric acid. The sulfuric acid protonates the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isobutanol. This catalytic action significantly increases the rate of the esterification reaction.

Beyond its role as a catalyst, sulfuric acid can also act as a dehydrating agent, removing the water formed during the esterification reaction and shifting the equilibrium towards the formation of the ester product, thereby increasing the yield.

Isobutyl oleate, once synthesized, can serve as a non-polar solvent or a dispersing agent in various formulations, including those used in industrial applications like lubricants, coatings, and adhesives lookchem.com. Its high boiling point and low volatility make it a suitable medium for reactions requiring elevated temperatures.

Advanced Delivery Systems (excluding biological/clinical trials)

The surfactant and emulsifying properties of isobutyl oleate, a key constituent of this compound, make it a valuable component in the formulation of advanced delivery systems. These systems are designed to encapsulate and deliver active ingredients in a controlled and targeted manner.

In pharmaceutical formulations, isobutyl oleate can be used as a solvent or carrier for various drug formulations lookchem.com. Its ability to form stable emulsions is particularly useful in the development of self-nanoemulsifying drug delivery systems (SNEDDS). SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. The use of oleate esters, such as ethyl oleate, has been shown to be effective in such systems, suggesting a similar potential for isobutyl oleate nih.gov.

The formation of nanoemulsions can enhance the solubility and dispersion of poorly water-soluble active compounds, which can be a significant challenge in formulation science. The small droplet size of the nanoemulsion provides a large interfacial area for the potential release and absorption of the encapsulated substance.

Furthermore, oleic acid and its derivatives have been investigated for their ability to form vesicles and modify the surfaces of nanoparticles for targeted delivery. For instance, oleic acid has been used to coat magnetic nanoparticles to create stable, biocompatible colloids researchgate.net. This suggests that isobutyl oleate could potentially be used in a similar fashion to functionalize nanoparticles for various material science applications, such as in advanced coatings or composites.

Environmental Behavior and Biodegradation Research

Biodegradation Pathways and Mechanisms of Oleate (B1233923) Esters

The biodegradation of oleate esters, which consist of an oleic acid component and an alcohol component, primarily proceeds through the breakdown of the fatty acid chain. The principal mechanism for this is β-oxidation. Unsaturated fatty acids like oleic acid can be degraded via two main pathways: the isomerase-dependent pathway and the reductase-dependent pathway nih.govnih.gov.

Isomerase-Dependent Pathway : This is the major pathway for the β-oxidation of oleic acid, accounting for more than 80% of the process in some studies nih.gov. It requires an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to handle the double bond present in the oleic acid structure nih.govnih.gov.

Reductase-Dependent Pathway : This is a minor but essential pathway that degrades metabolites, such as 3,5-cis-tetradecadienoyl-CoA, which may be formed during the primary pathway but cannot be further processed by it nih.gov. This prevents the accumulation of intermediate metabolites that could otherwise be difficult to degrade nih.gov.

Thioesterase-Dependent Pathway : Another minor route observed in organisms like Saccharomyces cerevisiae involves the hydrolysis of a β-oxidation intermediate to yield 3,5-tetradecadienoic acid, which is then released from the cell nih.gov.

In the presence of oxygen (aerobic conditions), the degradation process involves the oxidation of the fatty acid chain, which attacks the double bond to eventually yield aldehydes and ketones wikipedia.org. Under anaerobic conditions (without oxygen), hydrogenation can occur, which transforms the unsaturated double bonds into saturated single bonds wikipedia.org. Studies have shown that oleates and hydroxyoleates are effectively degraded by soil organisms such as Pseudomonas aeruginosa tdl.org.

The rate and extent of the biodegradation of oleate esters are influenced by a variety of structural and environmental factors.

Structural Factors:

Chain Length : The total carbon number of the ester influences its biodegradability. Research recommends a total carbon number between 12 and 18 for optimal anaerobic biodegradation researchgate.netnih.gov.

Branching : The presence of branching in the alcohol or acid portion of the ester tends to decrease the rate of biodegradation. The use of branched alcohols is generally avoided in formulations where high biodegradability is desired researchgate.netnih.gov.

Unsaturation : The presence of a double bond in the fatty acid chain, as is the case with oleate, generally increases the biodegradability of the ester researchgate.netnih.gov.

Environmental Factors:

Oxygen Availability : The rate of aerobic biodegradation is typically higher than anaerobic biodegradation researchgate.net. Lower oxygen concentrations, such as those found in marine sediments, can reduce the rate of aerobic degradation researchgate.net.

Temperature and Time : Biodegradation rates show a positive linear relationship with both incubation time and temperature researchgate.net.

Substrate Concentration : There is often an inverse relationship between the concentration of the ester and its rate of biodegradation researchgate.net. High concentrations can sometimes inhibit microbial activity tdl.org.

| Factor | Influence on Biodegradability | Reference |

|---|---|---|

| Total Carbon Number | Optimal between 12 and 18 for anaerobic degradation. | researchgate.netnih.gov |

| Molecular Branching | Decreases biodegradability. | researchgate.netnih.gov |

| Unsaturation (Double Bonds) | Increases biodegradability. | researchgate.netnih.gov |

| Oxygen Level | Aerobic degradation is generally faster than anaerobic. | researchgate.net |

| Temperature | Positive linear relationship with degradation rate. | researchgate.net |

| Substrate Concentration | Inverse relationship with degradation rate; high concentrations can be inhibitory. | tdl.orgresearchgate.net |

Studies comparing oleate esters to other similar compounds highlight their favorable biodegradability profile, which is a key reason for their use as environmentally acceptable alternatives to petroleum-based products databridgemarketresearch.com.

In one study using Pseudomonas aeruginosa, methyl oleate demonstrated 75% more growth (an indicator of degradation) than a reference sodium oleate sample, while glycerol (B35011) monoleate supported 60% more growth tdl.org. This indicates that the type of alcohol esterified to the oleic acid affects its bioavailability to microorganisms.

When compared to saturated fatty acid esters, the performance can vary. For instance, pelargonic acid esters (pelargonates), which are saturated, exhibit higher stability against oxidation but may have different biodegradation profiles compared to the unsaturated oleates researchgate.net. A category approach for chemical registration has shown that various fatty acid esters are readily biodegradable.

| Compound | Test Method | Biodegradation Rate | Conclusion | Reference |

|---|---|---|---|---|

| Isopropyl myristate | OECD 301B | 91.4% in 28 days | Readily biodegradable | europa.eu |

| Isopropyl palmitate | OECD 301B | 91.3% in 28 days | Readily biodegradable | europa.eu |

| Fatty acids, C16-18, butyl esters | ISO/DIS 10708 | 82% in 28 days | Readily biodegradable | europa.eu |

| Fatty acids, C16-18 and C18-unsaturated, isobutyl esters | OECD 301D | 99% in 30 days | Readily biodegradable | europa.eu |

| Oleate Esters (General) | Various | Considered readily biodegradable | Favorable environmental profile | databridgemarketresearch.comeuropa.eufactmr.com |

Environmental Fate and Transport Dynamics (General)

The environmental fate and transport of a chemical describe its movement and transformation after release into the environment cdc.govepa.gov. For oleate esters, these dynamics are governed by their physicochemical properties and interactions with environmental media.

Key properties influencing fate and transport include:

Water Solubility : Generally, esters have low water solubility. Highly soluble compounds tend to move with groundwater, while less soluble ones do not cdc.gov.

Sorption : The tendency of a chemical to attach to soil or sediment is described by the soil adsorption coefficient (Koc). Chemicals with a high Koc bond tightly to organic matter in soil, reducing their mobility cdc.gov. The dual hydrophobic-hydrophilic nature of some ester compounds can lead to complex sorption behaviors nih.gov.

Volatility : The tendency of a chemical to move into the air from water is indicated by its Henry's Law Constant. The low volatility of most oleate esters means they are less likely to be transported long distances in the atmosphere databridgemarketresearch.comepa.gov.

Bioaccumulation : The octanol-water partition coefficient (Kow) indicates a chemical's potential to accumulate in the fatty tissues of organisms. A higher Kow suggests a greater likelihood of bioaccumulation cdc.gov.

Once in the environment, esters can be transported within and across different media like water, soil, and air cdc.gov. However, due to their ready biodegradability, the persistence of oleate esters is generally low, limiting their transport potential databridgemarketresearch.comfactmr.com. Under certain conditions, such as in anaerobic, sulfate-reducing environments, the degradation of some esters may be incomplete, leading to the accumulation of metabolites like monomethyl phthalate from dimethyl phthalate esters nih.gov. This highlights the importance of considering the specific environmental compartment when assessing fate and transport.

Waste Management and Disposal Considerations for Sulfated Esters

The term "sulfated esters" can refer to a waste stream generated during sulfuric acid esterification processes. This waste typically consists of a mixture of organic compounds, organic sulfates, and residual sulfuric acid epa.gov. The management and disposal of such waste require careful consideration due to its potential corrosivity and chemical content.

Standard disposal procedures for chemical wastes containing esters and acids include:

Neutralization : For wastes that are hazardous only due to their corrosive (acidic) nature, on-site neutralization can be performed. This involves adding a base like sodium carbonate or calcium hydroxide (B78521) to the waste in a controlled manner until the pH is stabilized between 5.5 and 9.5 cornell.edu. The neutralized, non-hazardous solution may then be eligible for drain disposal, followed by a significant water flush cornell.edu.

Containment and Professional Disposal : For larger quantities or more complex mixtures, the recommended method is to absorb the liquid waste onto an inert material such as vermiculite or cat litter. The contaminated absorbent should then be sealed in a container and stored securely for collection by a licensed hazardous waste contractor chemtalk.com.au. Aqueous solutions containing regulated toxic chemicals must be disposed of through a hazardous waste program and should not be discharged down the drain cornell.edu.

Industrial Wastewater Treatment : In industrial settings, wastewaters from sulfuric acid processes are often treated with lime precipitation to neutralize the acidity. However, this method can result in a discharge high in soluble sulfates dtic.mil. More advanced treatments like ion exchange or barium precipitation may be used to remove these sulfates to achieve zero discharge goals dtic.mil.

Waste streams may be classified under specific EPA hazardous waste codes, which dictate the required handling, treatment, and disposal protocols wku.edu.

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and energetics of molecular systems. These methods are applied to understand the fundamental reaction mechanisms involved in the synthesis of sodium alkyl sulfates.

The industrial synthesis of sodium alkyl sulfates involves the sulfation of the corresponding fatty alcohols (C10-C16), which is a form of esterification, followed by neutralization. atamanchemicals.comgoogle.com Computational modeling of this process can reveal detailed mechanistic pathways, transition state structures, and reaction energetics.

Studies on the sulfation of long-chain fatty alcohols using complexes like sulfur trioxide-dimethylformamide (SO3-DMF) provide a basis for this understanding. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are employed to:

Calculate Reaction Energies: Determine the thermodynamics of the sulfation reaction by calculating the energies of reactants, products, and intermediates.

Identify Transition States: Locate the highest energy point along the reaction coordinate, which governs the reaction rate. The structure of the transition state provides insight into the bonding changes during the reaction.

Analyze Electronic Properties: Methods used in the study of related surfactant syntheses, such as fatty alkyl succinates, involve calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack during the sulfation process. researchgate.net

These computational approaches allow for a rational understanding of the reaction mechanism, aiding in the optimization of synthetic conditions.

A review of the scientific literature indicates that theoretical studies focusing on the role of sodium alkyl sulfates as catalysts in olefin metathesis reactions are not a prominent area of research. The primary function of these molecules is as surfactants, and their application in catalysis is typically limited to their role in emulsion or micellar catalysis, rather than as direct participants in the catalytic cycle of reactions like olefin metathesis.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior and intermolecular interactions of sodium alkyl sulfates in condensed phases. dovepress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion and interactions over time. For Sodium Dodecyl Sulfate (B86663) (SDS), MD simulations have been extensively used to study its behavior in aqueous solutions. acs.orgacademicjournals.org

A critical aspect of MD simulations is the choice of the force field, which is the set of parameters and equations used to describe the potential energy of the system. Different force fields such as GROMOS, CHARMM36, and OPLS-AA have been tested for their accuracy in reproducing the experimental properties of SDS micelles. acs.orgnih.gov Key findings from these simulations include:

Micelle Structure and Stability: Simulations show that force field parameters, particularly the Lennard-Jones parameters for the sodium counterions and the ionic oxygens of the sulfate head group, along with the chosen water model (e.g., SPC, TIP3P), significantly control the simulated micelle's structure and stability. nih.govacs.org Inaccurate parameters can lead to the formation of unphysical structures, such as bicelles, especially at high aggregation numbers. acs.org